3-Oxo ziprasidone is a derivative of ziprasidone, a medication primarily used to treat schizophrenia and bipolar disorder. Ziprasidone acts as an atypical antipsychotic, and its derivatives, including 3-Oxo ziprasidone, are of interest for their potential therapeutic effects and mechanisms. The compound is classified as a small molecule and falls under the category of approved drugs.
The primary source of 3-Oxo ziprasidone is the metabolic pathway of ziprasidone itself. It is synthesized through specific chemical reactions involving ziprasidone as a precursor. As a member of the indole class of compounds, it exhibits properties typical of this group, such as interactions with neurotransmitter receptors. The classification includes:
The synthesis of 3-Oxo ziprasidone can be achieved through various chemical pathways, primarily focusing on the modification of the ziprasidone structure. Key methods include:
The molecular formula for 3-Oxo ziprasidone is C₂₁H₂₁ClN₄OS. Its structure features a complex arrangement typical of indole derivatives, including:
The primary chemical reactions involving 3-Oxo ziprasidone include:
These reactions are crucial for understanding the pharmacokinetics and dynamics of 3-Oxo ziprasidone.
The mechanism of action for 3-Oxo ziprasidone involves:
Data suggest that the binding affinity for these receptors plays a significant role in its therapeutic efficacy .
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity during synthesis .
3-Oxo ziprasidone has potential applications in:
Ongoing research aims to elucidate further its pharmacological profile and potential benefits over existing treatments .
3-Oxo ziprasidone (CAS No. 1159977-56-6) is a structurally defined impurity of the antipsychotic drug ziprasidone. Its systematic IUPAC name is 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione, reflecting its molecular architecture comprising a chlorinated isatin (indole-2,3-dione) core linked via an ethylpiperazine chain to a benzothiazole moiety [1] [9]. The molecular formula is C₂₁H₁₉ClN₄O₂S, with a molecular weight of 426.92 g/mol [4] [5] [10].
This compound is pharmacopeially recognized as Ziprasidone EP Impurity B or Ziprasidone Related Compound B in the United States Pharmacopeia (USP) [1] [4] [10]. The presence of the 2,3-dioxo group on the indole ring distinguishes it from ziprasidone (which contains a 2-oxoindoline group) and influences its physicochemical behavior. Key identifiers are summarized below:
Table 1: Chemical Identifiers of 3-Oxo Ziprasidone
Property | Value | |
---|---|---|
CAS Number | 1159977-56-6 | |
Synonyms | Ziprasidone EP Impurity B; Ziprasidone Related Compound B | |
Molecular Formula | C₂₁H₁₉ClN₄O₂S | |
Molecular Weight | 426.92 g/mol | |
SMILES | Clc1cc2NC(=O)C(=O)c2cc1CCN3CCN(CC3)c4nsc5ccccc45 | |
InChI Key | VWHQRPYTDLERQO-UHFFFAOYSA-N | |
Pharmacopeial Status | EP Impurity B; USP Related Compound B | |
Origin | Synthetic (India, Canada) | [1] [4] [9] |
Spectroscopic data for 3-oxo ziprasidone confirm its structural identity and purity, essential for its use as a reference standard in pharmaceutical quality control.
Mass Spectrometry (MS): High-resolution mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 427.09, consistent with the molecular formula C₂₁H₁₉ClN₄O₂S. The accurate mass is reported as 426.0917 [9]. Fragmentation patterns exhibit key ions at m/z 306 (loss of benzothiazole) and 178 (benzothiazolylpiperazine fragment), validating the connectivity of the heterocyclic systems [4] [10].
Nuclear Magnetic Resonance (NMR): While detailed chemical shift assignments are not fully disclosed in public sources, ¹H-NMR analysis in DMSO-d₆ is expected to reveal characteristic signals:
Methylene resonances (piperazine N-CH₂-CH₂-indole) near δ 2.5–3.5 ppm [1] [9].
Infrared Spectroscopy (IR): Fourier-transform infrared (FTIR) spectra exhibit prominent absorptions at 1720–1680 cm⁻¹ (C=O stretch of the indole-2,3-dione), 1600 cm⁻¹ (aromatic C=C), and 1340 cm⁻¹ (C-N stretch), distinguishing it from ziprasidone’s single carbonyl stretch at ~1670 cm⁻¹ [1] [3]. Regulatory documents note compliance with ICH guidelines for impurity characterization, though full spectral assignments remain proprietary [1] [10].
Unlike ziprasidone hydrochloride, which exhibits multiple polymorphic forms (e.g., Forms A, B, and C with distinct X-ray diffraction patterns), no crystallographic data or polymorphs have been reported for 3-oxo ziprasidone [2] [3] [6]. Patent literature emphasizes the polymorphic diversity of ziprasidone salts but does not describe crystalline forms of this oxidative impurity, suggesting it is typically isolated as an amorphous solid [2] [6].
The absence of polymorphism reports implies that 3-oxo ziprasidone lacks the steric flexibility for lattice rearrangement—likely due to the planar, conjugated dione system increasing molecular rigidity. Consequently, it is supplied as a non-hygroscopic, off-white to pale pink powder without crystal structure specifications [1] [9] [10]. Thermal analyses (TGA/DSC) remain unpublished, though the compound is stable at 2–8°C under desiccated conditions [10].
3-Oxo ziprasidone is structurally homologous to ziprasidone (C₂₁H₂₁ClN₄OS; MW 412.94 g/mol) but differs in the oxidation state of the indole ring:
Table 2: Structural Comparison with Ziprasidone and Key Metabolites
Property | Ziprasidone | 3-Oxo Ziprasidone | Ziprasidone Sulfoxide | |
---|---|---|---|---|
Molecular Formula | C₂₁H₂₁ClN₄OS | C₂₁H₁₉ClN₄O₂S | C₂₁H₂₁ClN₄O₂S | |
Molecular Weight | 412.94 g/mol | 426.92 g/mol | 429.00 g/mol | |
Core Structure | 2-Oxoindoline | Indole-2,3-dione | 2-Oxoindoline + S=O | |
Carbonyl Groups | 1 | 2 | 1 | |
Bioactivity | Active antipsychotic | Inert impurity | Inert metabolite | [1] [4] [7] |
Metabolically, 3-oxo ziprasidone arises from oxidative degradation of ziprasidone, distinct from primary metabolites like ziprasidone sulfoxide (C₂₁H₂₁ClN₄O₂S) formed via sulfur oxidation [7] [8]. Unlike sulfoxide/sulfone metabolites, 3-oxo ziprasidone lacks affinity for dopamine D₂ or serotonin 5-HT₂A receptors due to the disrupted indole conjugation, rendering it pharmacologically inert [7] [8].
The structural relationship to ziprasidone underscores its role as a degradation marker in stability-indicating assays. Analytical separation leverages its higher polarity (e.g., via reversed-phase HPLC), ensuring resolution from the parent drug and other impurities like S-methyl-dihydro-ziprasidone [1] [4] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7